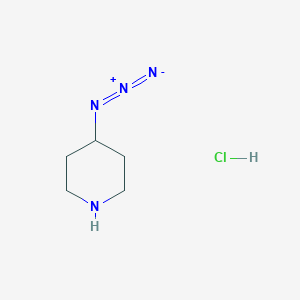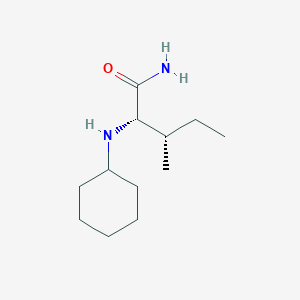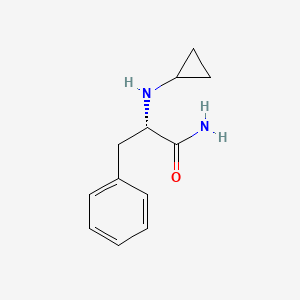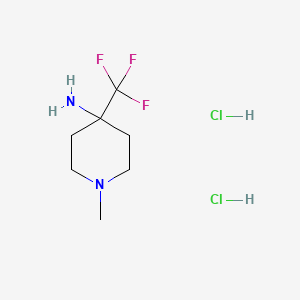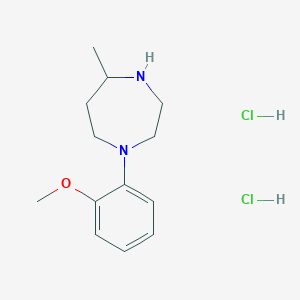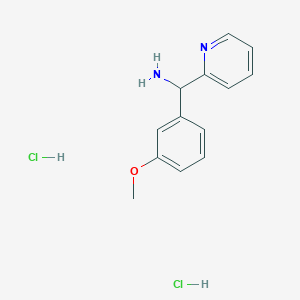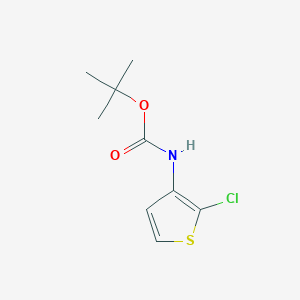
2-Fluoro-2-(m-tolyl)propan-1-amine
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
PET Imaging and MAO-B Inhibition
Research has explored the synthesis and evaluation of novel fluorine-18 labeled derivatives of propargyl amine, including compounds structurally related to 2-Fluoro-2-(m-tolyl)propan-1-amine, as potential PET radioligands for visualizing monoamine oxidase B (MAO-B) activity. One compound demonstrated selective inhibition of MAO-B without affecting MAO-A activity, and its fluorine-18 labeled analog showed high selectivity for MAO-B over MAO-A in vivo. This compound was further evaluated by PET in a monkey, indicating potential for human studies to visualize MAO-B activity, relevant for neurological disorders research (Nag et al., 2013).
Chiral Resolution Reagent
(S)-2-[(R)-Fluoro(phenyl)methyl]oxirane, a compound structurally related to this compound, has been identified as a new synthetic chiral resolution reagent for α-chiral primary and secondary amines. This reagent offers a versatile method for analyzing scalemic mixtures of amines, aiding in the purification and analysis of chiral amines in pharmaceutical chemistry (Rodríguez-Escrich et al., 2005).
Marfey's Reagent Applications
Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), related to the chemical class of this compound, is used for separating enantiomeric isomers of amino acids and amine compounds. Its applications extend across amino acid, short peptide, and pharmaceutical compound analysis, showcasing the versatility of fluorine-containing compounds in analytical chemistry (B'hymer et al., 2003).
Synthesis of Dopamine Transporter Ligands
Fluorine-18 labeled compounds derived from the chemical family of this compound, specifically PR04.MZ and LBT999, have been investigated as selective dopamine reuptake inhibitors. The synthesis of these compounds through microwave-assisted direct nucleophilic fluorination showcases the importance of fluorinated compounds in developing radiopharmaceuticals for imaging dopamine transporter activity, relevant in neurological disorders like Parkinson's disease (Riss & Roesch, 2009).
Corrosion Inhibition
Research into tertiary amines, including derivatives related to this compound, has demonstrated their effectiveness as corrosion inhibitors for carbon steel. These compounds inhibit anodic dissolution, offering potential applications in protecting industrial materials against corrosion, highlighting the diverse applicability of fluorinated amines beyond the pharmaceutical and imaging fields (Gao et al., 2007).
Eigenschaften
IUPAC Name |
2-fluoro-2-(3-methylphenyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN/c1-8-4-3-5-9(6-8)10(2,11)7-12/h3-6H,7,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMFWGNMRDAKJRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C)(CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


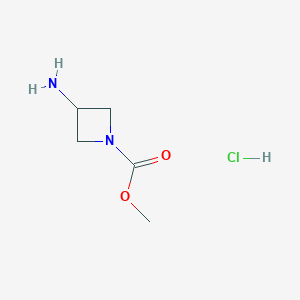
![Methyl 2-[3-(tert-butoxy)cyclobutyl]acetate](/img/structure/B1471195.png)
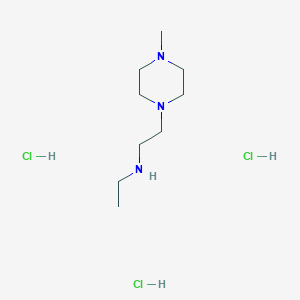
![4-[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride](/img/structure/B1471198.png)
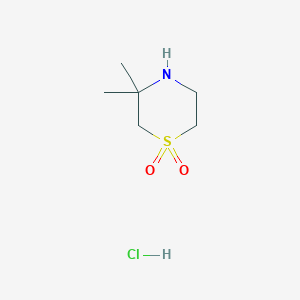
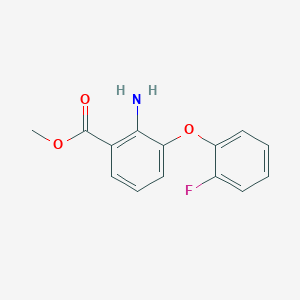
![[2-(2-Aminoethoxy)phenyl]methanamine dihydrochloride](/img/structure/B1471205.png)
